molecular formula C10H11ClFNO B1627802 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide CAS No. 908494-83-7

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide

Cat. No. B1627802
CAS RN: 908494-83-7
M. Wt: 215.65 g/mol
InChI Key: UJVMVSBNTJTGOO-UHFFFAOYSA-N
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Description

“3-chloro-N-(5-fluoro-2-methylphenyl)propanamide” is a chemical compound with the CAS Number: 908494-83-7 . It has a molecular weight of 215.65 and its molecular formula is C10H11ClFNO . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “3-chloro-N-(5-fluoro-2-methylphenyl)propanamide” is 1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Pharmacological Applications

  • Neurokinin-1 Receptor Antagonism : Compounds with similar structural motifs have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds have shown effectiveness in preclinical tests relevant to clinical efficacy in conditions such as emesis and depression, indicating their potential for oral and intravenous administration in clinical settings (Harrison et al., 2001).

Drug Metabolism Studies

  • Selective Androgen Receptor Modulator (SARM) Metabolism : Research into the pharmacokinetics and metabolism of specific SARMs, which share structural similarities with 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide, has provided insights into their absorption, distribution, metabolism, and excretion in rats. Such studies are crucial for understanding the safety and efficacy profiles of these compounds for potential therapeutic applications (Wu et al., 2006).

Ligand-Receptor Interaction Studies

  • Androgen Receptor Interaction : Investigations into compounds acting as selective androgen receptor modulators have highlighted their potential for applications in hormonal male contraception and therapeutic interventions for androgen-dependent diseases. These studies emphasize the role of structural modifications in enhancing receptor binding affinity and selectivity, suggesting a framework for the design of new therapeutic agents (Jones et al., 2009).

properties

IUPAC Name

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVMVSBNTJTGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588478
Record name 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide

CAS RN

908494-83-7
Record name 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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